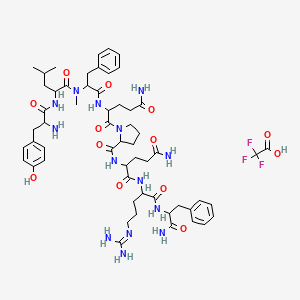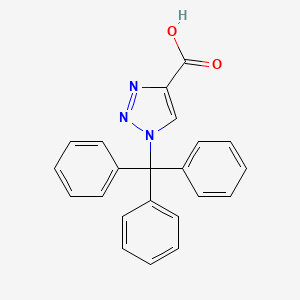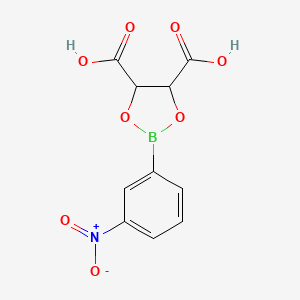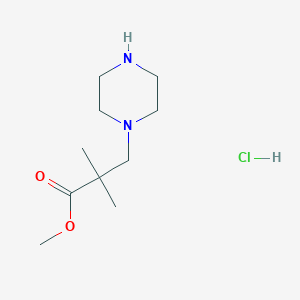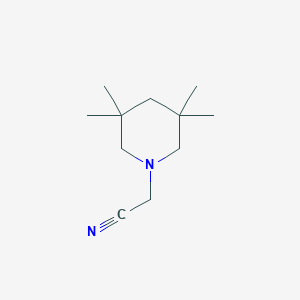![molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5](/img/structure/B12109305.png)
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features a brominated ethanone group attached to an indole ring substituted with a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require the use of solvents such as chloroform or dichloromethane and catalysts like aluminum chloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Applications De Recherche Scientifique
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetophenone: A simpler brominated ethanone compound used in organic synthesis.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the indole ring.
Indole-3-acetaldehyde: Features an indole ring but lacks the brominated ethanone and phenylsulfonyl groups.
Uniqueness
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is unique due to its combination of a brominated ethanone group, an indole ring, and a phenylsulfonyl group. This structural complexity provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
332135-64-5 |
|---|---|
Formule moléculaire |
C16H12BrNO3S |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
InChI |
InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clé InChI |
LVLVCIDHENQGHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
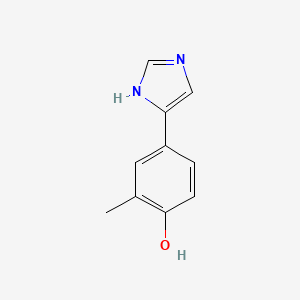
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
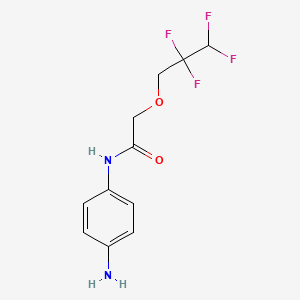

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
